N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide
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Overview
Description
N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a pyrrole group and an amide linkage to a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methyl-4,6-dichloropyrimidine and pyrrole under basic conditions.
Amidation Reaction: The intermediate pyrimidine compound is then reacted with 2-phenylacetic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final amide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The pyrrole and phenylacetamide moieties can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, especially at the positions ortho to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)picolinamide
- 2-methyl-6-(1H-pyrrol-1-yl)pyrimidine derivatives
Uniqueness
N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide is unique due to its specific substitution pattern and the presence of both pyrimidine and pyrrole rings. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-15-22-17(14-18(23-15)24-11-5-6-12-24)20-9-10-21-19(25)13-16-7-3-2-4-8-16/h2-8,11-12,14H,9-10,13H2,1H3,(H,21,25)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIQNZLRZMCAQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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